molecular formula C8H8BrCl B1337138 1-(Bromomethyl)-3-chloro-2-methylbenzene CAS No. 90369-76-9

1-(Bromomethyl)-3-chloro-2-methylbenzene

Cat. No.: B1337138
CAS No.: 90369-76-9
M. Wt: 219.5 g/mol
InChI Key: ORGIHYDPMFXTEZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2-methylbenzene (CAS Registry Number 90369-76-9) is a versatile halogenated aromatic compound with the molecular formula C 8 H 8 BrCl and a molecular weight of 219.51 g/mol . This compound serves as a highly valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both a bromomethyl group and a chloro substituent on the aromatic ring, makes it an ideal substrate for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this reagent in the development of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . Calculated physical properties include a boiling point of 249.5±25.0 °C at 760 Torr and a density of 1.491±0.06 g/cm³ at 20°C . It has very low solubility in water (0.011 g/L at 25°C) . This product is intended for Research and Development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGIHYDPMFXTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274371
Record name 1-(Bromomethyl)-3-chloro-2-methylbenzene
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Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90369-76-9
Record name 1-(Bromomethyl)-3-chloro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90369-76-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-chloro-2-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Bromomethyl 3 Chloro 2 Methylbenzene

Strategic Bromination Approaches to Access 1-(Bromomethyl)-3-chloro-2-methylbenzene

The direct introduction of a bromine atom onto the methyl group of 3-chloro-2-methyltoluene derivatives represents the most straightforward approach to this compound. This is typically achieved through benzylic bromination, a free-radical halogenation process.

Benzylic Bromination of 3-Chloro-2-methyltoluene Derivatives

Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical cleavage. libretexts.org This inherent reactivity allows for the selective bromination of the methyl group of 3-chloro-2-methyltoluene. The reaction proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. A common reagent for this transformation is N-bromosuccinimide (NBS). libretexts.orgchadsprep.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as electrophilic aromatic bromination. chadsprep.com

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation. wikipedia.org The initiator generates a small number of radicals, which then abstract a hydrogen atom from the benzylic position of 3-chloro-2-methyltoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to yield the desired product, this compound, and a bromine radical, which continues the chain reaction.

Directed Bromination of Functionalized Aromatics

While benzylic bromination is the primary route, the concept of directed bromination can be relevant in the synthesis of more complex derivatives or in scenarios where the starting material contains other functional groups. Directed metalation-bromination strategies, for instance, can offer high regioselectivity. Although not a direct method for the synthesis of this compound from 3-chloro-2-methyltoluene, this approach is valuable for the synthesis of specifically substituted precursors. For example, ortho-lithiation of a suitably protected derivative of 3-chloro-2-methyltoluene, followed by quenching with a bromine source, could introduce a bromine atom at a specific position on the aromatic ring, which could then be further elaborated. Such methods provide a powerful tool for the synthesis of highly functionalized aromatic compounds.

Optimization of Brominating Agents and Reaction Conditions

The efficiency of the benzylic bromination of 3-chloro-2-methyltoluene is highly dependent on the choice of brominating agent, solvent, initiator, and reaction temperature. N-Bromosuccinimide (NBS) is the most widely used reagent for this purpose due to its selectivity. libretexts.orgchadsprep.comwikipedia.org

Recent studies have explored methods to improve the efficiency and environmental friendliness of benzylic bromination. For instance, the use of tetrachlorosilane (B154696) (SiCl₄) as a promoter for NBS-mediated benzylic bromination has been shown to be effective at room temperature, offering a milder alternative to traditional methods that often require elevated temperatures. sciforum.net This method has been successfully applied to the bromination of various substituted toluenes, including 2'-chlorotoluene, which is structurally similar to 3-chloro-2-methyltoluene. sciforum.net

The choice of solvent is also critical. Carbon tetrachloride (CCl₄) has been traditionally used but is now largely phased out due to its toxicity and environmental concerns. sciforum.net Alternative solvents such as (trifluoromethyl)benzene have been investigated and found to be effective for benzylic brominations with NBS. lookchem.com

The table below summarizes various conditions for the benzylic bromination of substituted toluenes, providing a reference for the optimization of the synthesis of this compound.

SubstrateBrominating AgentPromoter/InitiatorSolventTemperatureYield (%)Reference
Toluene (B28343)NBSAIBNCCl₄Reflux- wikipedia.org
2'-ChlorotolueneNBSSiCl₄CH₃CNRoom Temp74 sciforum.net
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN1,2-Dichlorobenzene80 °C92 researchgate.net
2,6-LutidineNBS-(Trifluoromethyl)benzenePhotochemical50 lookchem.com

Exploration of Electrophilic Aromatic Bromomethylation Routes

An alternative to the direct bromination of the methyl group is the introduction of a bromomethyl group onto a suitable aromatic precursor through electrophilic aromatic substitution.

Formaldehyde (B43269) and Hydrogen Bromide Mediated Transformations

A well-established method for the halomethylation of aromatic compounds is the Blanc reaction, which typically involves formaldehyde and hydrogen chloride for chloromethylation. quora.com A similar approach can be used for bromomethylation, where formaldehyde and hydrogen bromide are reacted with an aromatic substrate. manac-inc.co.jp This reaction proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. The resulting benzyl (B1604629) alcohol is then converted to the corresponding benzyl bromide in the presence of HBr.

A convenient procedure for the bromomethylation of aromatic compounds involves the use of paraformaldehyde and a solution of hydrogen bromide in acetic acid. sciencemadness.org This method avoids the handling of gaseous formaldehyde and HBr and has been shown to be effective for a range of substituted benzenes. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. For a precursor like 1-chloro-2-methylbenzene, the electrophilic attack would be directed by the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing but deactivating).

Alternative Bromomethylating Reagents for this compound Precursors

While the formaldehyde/HBr system is common, other bromomethylating reagents have been developed. For instance, 4-chlorobutyl (bromomethyl) ether has been used as a bromomethylating agent in the presence of a Lewis acid catalyst. manac-inc.co.jp These alternative reagents can offer advantages in terms of reactivity, selectivity, and handling. The choice of the appropriate precursor and bromomethylating agent is crucial for the successful synthesis of this compound via this route.

The following table provides examples of electrophilic bromomethylation of various aromatic compounds, which can serve as a guide for the synthesis of this compound from a suitable precursor.

Aromatic PrecursorBromomethylating SystemCatalyst/SolventTemperatureProductYield (%)Reference
MesityleneParaformaldehyde / HBr in Acetic AcidAcetic Acid40-50 °CMono(bromomethyl)mesitylene94 sciencemadness.org
Benzene (B151609)Paraformaldehyde / HBr--Benzyl bromide- manac-inc.co.jp

Derivatization Strategies from Related Halogenated Aromatic Precursors

The synthesis of this compound can be effectively approached by modifying existing halogenated aromatic compounds. These strategies involve either exchanging a halogen atom already in place or converting a different functional group on a substituted benzene ring.

Halogen Exchange Reactions Towards this compound

Halogen exchange, particularly the Finkelstein reaction, presents a viable pathway for synthesizing this compound from its chlorinated analog, 1-(chloromethyl)-3-chloro-2-methylbenzene. The Finkelstein reaction is a nucleophilic substitution (SN2) process that involves the exchange of one halogen for another. byjus.comwikipedia.org The classic Finkelstein reaction uses a solution of sodium iodide in acetone (B3395972) to convert an alkyl chloride or bromide into an alkyl iodide. byjus.comwikipedia.org This reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. byjus.comwikipedia.org

For the synthesis of benzylic bromides, this reaction is particularly effective due to the enhanced reactivity of the benzylic position towards SN2 displacement. jk-sci.comadichemistry.com The reaction of 1-(chloromethyl)-3-chloro-2-methylbenzene with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF), facilitates the exchange of the chlorine atom in the chloromethyl group for a bromine atom. iitk.ac.in

Table 1: Key Parameters in Finkelstein Reaction for Benzylic Halogen Exchange

Parameter Description
Substrate 1-(chloromethyl)-3-chloro-2-methylbenzene
Reagent Sodium Bromide (NaBr) or Lithium Bromide (LiBr)
Solvent Acetone, Dimethylformamide (DMF)
Mechanism SN2 Nucleophilic Substitution

| Driving Force | Precipitation of NaCl or LiCl |

While the classic Finkelstein reaction focuses on iodination, the principles can be adapted for bromination. The success of the reaction depends on the differential solubility of the halide salts and the nucleophilicity of the bromide ion. adichemistry.com For aromatic compounds, metal-catalyzed versions of the Finkelstein reaction have been developed to facilitate the exchange of aryl halides, which are typically less reactive than alkyl halides. wikipedia.orgnih.gov However, for a benzylic halide like 1-(chloromethyl)-3-chloro-2-methylbenzene, the non-catalyzed SN2 pathway is generally feasible.

Functional Group Interconversions on Substituted Benzenes

Functional group interconversion provides a versatile approach to synthesizing this compound from precursors with different functionalities at the benzylic position. A common and efficient method is the conversion of a benzylic alcohol, (3-chloro-2-methylphenyl)methanol (B1356379), to the corresponding benzyl bromide. This transformation can be achieved using various brominating agents. vanderbilt.edu

One widely used reagent is phosphorus tribromide (PBr₃). The reaction of (3-chloro-2-methylphenyl)methanol with PBr₃ effectively replaces the hydroxyl group with a bromine atom. Other reagents, such as a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), also facilitate this conversion under mild conditions. vanderbilt.edu

Another synthetic route involves the reduction of a corresponding benzoic acid derivative, 3-chloro-2-methylbenzoic acid, to the benzyl alcohol, which is then brominated. The initial reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄). Once the benzyl alcohol is obtained, it can be converted to this compound as described above.

Table 2: Reagents for the Conversion of (3-chloro-2-methylphenyl)methanol to this compound

Reagent Conditions
Phosphorus tribromide (PBr₃) Typically in an inert solvent like diethyl ether or dichloromethane.
Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) Mild conditions, often used for sensitive substrates.
N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) Appel-type reaction conditions.

These functional group interconversions are fundamental in organic synthesis, allowing for the strategic manipulation of molecules to achieve the desired target structure.

Sustainable and Scalable Synthetic Approaches for this compound

The industrial synthesis of this compound necessitates methods that are not only efficient but also environmentally benign and scalable. Modern synthetic chemistry has seen a shift towards catalytic processes, flow chemistry, and the use of greener solvents to meet these demands.

Catalytic Methods in Benzylic Halogenation

Catalytic methods for benzylic halogenation offer a more sustainable alternative to traditional stoichiometric approaches. Photocatalysis, in particular, has emerged as a powerful tool for the selective halogenation of benzylic C-H bonds under mild conditions. researchgate.net Visible-light-mediated reactions using photocatalysts can activate halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to generate halogen radicals, which then selectively react at the benzylic position. researchgate.netmdpi.com

For the synthesis of this compound, 3-chloro-2-methyltoluene would be the starting material. The reaction would be carried out in the presence of a photocatalyst, such as an iridium or ruthenium complex, or an organic dye like Eosin Y, under visible light irradiation. mdpi.com This method avoids the need for harsh radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which can be explosive. digitellinc.com

Table 3: Comparison of Traditional vs. Photocatalytic Benzylic Bromination

Feature Traditional Method (e.g., Wohl-Ziegler) Photocatalytic Method
Initiation Thermal or UV initiation with radical initiators (AIBN, benzoyl peroxide) digitellinc.com Visible light and a photocatalyst mdpi.com
Solvents Often chlorinated solvents (e.g., CCl₄) digitellinc.com Greener solvents like acetonitrile (B52724) or ethyl acetate (B1210297) acs.org
Temperature Often requires elevated temperatures Typically room temperature

| Selectivity | Can have issues with over-bromination or ring bromination | Often highly selective for the benzylic position |

The use of photocatalysis aligns with the principles of green chemistry by utilizing light as a renewable energy source and enabling the use of catalytic amounts of reagents. researchgate.net

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, especially for reactions that are exothermic, involve hazardous reagents, or are sensitive to reaction parameters. semanticscholar.orgacs.org The synthesis of this compound via benzylic bromination is well-suited for flow chemistry. semanticscholar.orgorganic-chemistry.org

In a typical flow setup, a solution of 3-chloro-2-methyltoluene and a brominating agent like NBS in a suitable solvent is pumped through a heated or irradiated reactor coil. acs.orgorganic-chemistry.org The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control and efficient light penetration in photochemical reactions, leading to improved safety, higher yields, and better selectivity. semanticscholar.orgorganic-chemistry.org

A study by Cantillo et al. demonstrated a scalable continuous-flow protocol for light-induced benzylic brominations using NBS and acetonitrile as a solvent, avoiding hazardous chlorinated solvents. organic-chemistry.org The reactions were activated by visible light from household compact fluorescent lamps in a simple flow reactor. organic-chemistry.org This method allows for the synthesis of multigram quantities of brominated products by simply extending the operation time of the reactor. semanticscholar.orgorganic-chemistry.org

Table 4: Advantages of Flow Chemistry for Benzylic Bromination

Advantage Description
Enhanced Safety Small reaction volumes minimize the risk of runaway reactions.
Precise Control Accurate control over temperature, pressure, and residence time. organic-chemistry.org
Improved Yield and Selectivity Uniform reaction conditions lead to fewer byproducts. organic-chemistry.org
Scalability Production can be scaled up by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel). digitellinc.comsemanticscholar.org

| Efficiency | Can lead to higher throughput and reduced reaction times. acs.org |

Flow chemistry represents a significant advancement in the manufacturing of fine chemicals, offering a safer, more efficient, and scalable alternative to batch production. rsc.org

Solvent-Free and Green Solvent Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional benzylic brominations often employ hazardous chlorinated solvents like carbon tetrachloride (CCl₄). digitellinc.com Green chemistry principles encourage the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

For the synthesis of this compound, several greener alternatives to chlorinated solvents have been explored. Acetonitrile has been shown to be an effective solvent for photochemical benzylic brominations. acs.orgorganic-chemistry.org Other green solvents, such as methyl acetate, have also been investigated for these reactions. researchgate.net

Solvent-free, or neat, reaction conditions represent the ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. In some cases, benzylic brominations can be carried out under solvent-free conditions, particularly with microwave assistance. researchgate.net The development of solvent-free and green solvent methodologies is crucial for reducing the environmental footprint of chemical manufacturing. researchgate.net A recent study demonstrated the complete removal of organic solvent in a continuous photochemical benzylic bromination process, significantly reducing the Process Mass Intensity (PMI). rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Bromomethyl 3 Chloro 2 Methylbenzene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group on 1-(bromomethyl)-3-chloro-2-methylbenzene is a primary benzylic halide. Benzylic halides are notably reactive in nucleophilic substitution reactions because the benzene (B151609) ring can stabilize the transition states of both S_N1 and S_N2 pathways. quora.com

Stereochemical Outcomes in S_N1 and S_N2 Pathways

As a primary benzylic halide, this compound typically favors the S_N2 pathway, which involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. However, the benzylic position can also stabilize a carbocation intermediate, making the S_N1 pathway possible under certain conditions. quora.comquora.com

The stability of the benzylic carbocation is due to resonance, where the positive charge is delocalized over the aromatic ring. quora.comquora.com This stabilization makes the S_N1 pathway more accessible for benzylic halides compared to simple primary alkyl halides. youtube.com The choice between S_N1 and S_N2 is therefore highly dependent on the reaction conditions. quora.comquora.com

Influence of Nucleophile Structure and Reaction Environment on Reactivity

The competition between S_N1 and S_N2 mechanisms is significantly influenced by the nucleophile, the solvent, and other reaction conditions. quora.comstackexchange.com

Nucleophile: Strong nucleophiles, such as cyanide or alkoxides, favor the bimolecular S_N2 mechanism. stackexchange.com Weaker nucleophiles, like water or alcohols, are more likely to participate in an S_N1 reaction where the rate-determining step is the formation of the carbocation. quora.com

Solvent: Polar aprotic solvents (e.g., acetonitrile) favor the S_N2 pathway. stackexchange.com Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, thus promoting the S_N1 mechanism. quora.comstackexchange.com

The following table summarizes the expected dominant pathway under different conditions for benzylic halides like this compound.

Reaction ConditionFavored PathwayRationale
Strong NucleophileS_N2The high concentration and reactivity of the nucleophile favor a direct, bimolecular attack.
Weak NucleophileS_N1Allows time for the formation of the relatively stable benzylic carbocation before the nucleophile attacks.
Polar Protic SolventS_N1The solvent stabilizes the carbocation intermediate through hydrogen bonding.
Polar Aprotic SolventS_N2The solvent does not effectively solvate the nucleophile, increasing its reactivity for a backside attack.

Formation of Ethers, Amines, and Thioethers from this compound

The reactivity of the bromomethyl group allows for the synthesis of a variety of derivatives through nucleophilic substitution.

Ethers: Reaction with an alkoxide (e.g., sodium ethoxide) or an alcohol under appropriate conditions yields the corresponding ether.

Amines: Treatment with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding benzylamine.

Thioethers: Reaction with a thiol or a thiolate salt (e.g., sodium thiomethoxide) produces a thioether.

These reactions typically proceed via an S_N2 mechanism, especially when strong nucleophiles like alkoxides, amines, or thiolates are used.

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The rate and position of this substitution are governed by the directing effects of the substituents already present on the ring: the methyl group, the chloro group, and the bromomethyl group.

Regioselectivity and Directing Effects of Halogen and Alkyl Substituents

The position of the incoming electrophile is determined by the combined electronic effects of the existing substituents.

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of EAS compared to benzene. minia.edu.eg It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion). libretexts.org It is an ortho, para-director. minia.edu.egsavemyexams.com

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. minia.edu.eg However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the ortho and para arenium ion intermediates. minia.edu.eg

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom.

The directing effects of these groups on this compound can be summarized as follows:

The methyl group at position 2 directs incoming electrophiles to positions 4 and 6.

The chloro group at position 3 directs incoming electrophiles to positions 1 and 5.

Considering steric hindrance and the combined electronic effects, the most likely positions for electrophilic attack are positions 4 and 6. The activating effect of the methyl group will likely have a stronger influence on regioselectivity than the deactivating chloro group. youtube.com

Substrate Reactivity Profiles in Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a key type of EAS used to form new carbon-carbon bonds on an aromatic ring. libretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃. chemguide.co.uk The benzene ring in this compound is considered moderately deactivated due to the presence of the chloro and bromomethyl groups, despite the activating methyl group. Friedel-Crafts alkylation reactions are sensitive to deactivating groups and may proceed slowly or not at all on strongly deactivated rings. libretexts.org Furthermore, the alkyl group being added is itself activating, which can lead to polyalkylation. chemguide.co.uk

Friedel-Crafts Acylation: This reaction involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (R-C=O). chemguide.co.uk The resulting acylbenzene is deactivated, which conveniently prevents further acylation reactions. chemguide.co.uk Like alkylation, acylation generally does not work well on strongly deactivated rings. libretexts.org Given the mixed activating and deactivating substituents on this compound, the reaction would likely be sluggish.

The following table outlines the expected reactivity in Friedel-Crafts reactions:

Reaction TypeReactivity ProfilePotential Issues
Friedel-Crafts AlkylationReduced reactivity due to deactivating groups.Polyalkylation; carbocation rearrangements of the electrophile. libretexts.orgyoutube.com
Friedel-Crafts AcylationReduced reactivity due to deactivating groups.Reaction may require harsh conditions or fail if the ring is too deactivated.

Nitration, Halogenation, and Sulfonation Studies

The aromatic ring of this compound is subject to electrophilic substitution reactions, with the regiochemical outcome being controlled by the directing effects of the existing substituents: the methyl (-CH₃), chloro (-Cl), and bromomethyl (-CH₂Br) groups. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing chloro group are the primary influencers of substitution patterns.

Nitration: The nitration of the benzene ring typically involves treatment with a mixture of concentrated nitric acid and sulfuric acid. The electrophile, the nitronium ion (NO₂⁺), will preferentially add to the positions most activated by the substituents. The methyl group at C-2 directs towards positions C-4 and C-6, while the chloro group at C-3 directs towards C-1 (blocked) and C-5. The combined influence strongly favors substitution at the C-5 and C-6 positions. Studies on the related compound 2-chloro-6-nitrotoluene (B1664060) confirm that nitration can occur at the position adjacent to the methyl group and meta to the chloro group. nist.govnih.govresearchgate.net Steric hindrance from the adjacent methyl and chloro groups can influence the distribution of isomers.

Halogenation: The introduction of another halogen atom, such as bromine or chlorine, onto the aromatic ring requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). docbrown.infolibretexts.org The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Br⁺). Similar to nitration, the directing effects of the methyl and chloro groups will guide the incoming halogen to the most nucleophilic positions on the ring, primarily C-5 and C-6. The reaction is typically carried out at room temperature. libretexts.org

Sulfonation: Sulfonation is achieved by reacting the compound with fuming sulfuric acid (H₂SO₄ containing SO₃). The electrophile, sulfur trioxide (SO₃), follows the same regiochemical principles governed by the existing substituents. The sulfonic acid group (-SO₃H) would be expected to add predominantly at the C-5 and C-6 positions of the aromatic ring.

The directing influences of the substituents are summarized in the table below.

SubstituentPositionTypeDirecting Effect
-CH₃C-2ActivatingOrtho, Para
-ClC-3DeactivatingOrtho, Para
-CH₂BrC-1DeactivatingMeta

Elimination Reactions Associated with this compound

The presence of a bromomethyl group makes this compound susceptible to elimination reactions, specifically β-elimination, to form an unsaturated derivative. mgscience.ac.in These reactions can proceed through different mechanistic pathways, primarily E1 and E2, which are often in competition with substitution reactions (Sₙ1 and Sₙ2). bits-pilani.ac.in

E2 Mechanism: The E2 (elimination, bimolecular) pathway is a concerted, one-step process where a base removes a proton from the carbon adjacent to the bromomethyl group (the β-carbon, which in this case is the methyl group attached to the ring), while the bromide ion departs simultaneously. chemicalnote.comlibretexts.org This mechanism requires a strong base and typically involves an anti-periplanar arrangement of the proton and the leaving group. bits-pilani.ac.inmsu.edu The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com For this compound, the E2 reaction would lead to the formation of 3-chloro-2-methylstyrene.

E1 Mechanism: The E1 (elimination, unimolecular) pathway is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a stable benzylic carbocation. chemicalnote.comopenstax.org In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. chemicalnote.comlibretexts.org This pathway is favored by polar protic solvents, weak bases, and substrates that can form stable carbocations. openstax.org Given the stability of the benzylic carbocation intermediate, the E1 mechanism is a plausible pathway for this compound, especially under solvolysis conditions. chemicalnote.com

MechanismRate LawBase RequirementStereochemistryIntermediate
E1 Rate = k[Substrate]WeakNot requiredCarbocation
E2 Rate = k[Substrate][Base]StrongAnti-periplanarNone (Transition State)

The choice between elimination and substitution is heavily influenced by the nature of the base/nucleophile and the reaction conditions. bits-pilani.ac.inmsu.edu

Strong, Sterically Hindered Bases: Bases such as potassium tert-butoxide favor the E2 mechanism over Sₙ2 substitution because their bulkiness makes it difficult to attack the electrophilic carbon of the bromomethyl group, but they can readily remove a proton from the less hindered adjacent carbon. masterorganicchemistry.com

Strong, Unhindered Bases/Nucleophiles: Strong bases that are not sterically hindered, like sodium ethoxide or hydroxide, can lead to a mixture of E2 and Sₙ2 products. msu.eduyoutube.com Higher temperatures generally favor elimination over substitution. bits-pilani.ac.inmasterorganicchemistry.com

Weak Bases/Nucleophiles: In the presence of weak bases and polar protic solvents (e.g., ethanol (B145695) or water), the reaction may proceed through competing Sₙ1 and E1 mechanisms, as both share the same initial carbocation formation step. bits-pilani.ac.inopenstax.org

Cross-Coupling Reactions and Organometallic Chemistry of this compound

The carbon-halogen bonds in this compound provide reactive sites for the formation of new carbon-carbon bonds through cross-coupling and organometallic reactions. The benzylic C-Br bond is significantly more reactive than the aromatic C-Cl bond under many conditions.

Palladium catalysts are widely used to facilitate cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.com For substrates containing multiple halide atoms, selective coupling is a key challenge. In molecules with both benzylic halides and aryl halides, selective reactions can often be achieved. For instance, in related systems like chloromethyl bromobenzene, palladium catalysts with specific phosphine (B1218219) ligands like PCy₃·HBF₄ have been used to achieve highly selective Suzuki-Miyaura coupling at the C(sp²)-Br bond, leaving a C(sp³)-Cl bond intact. nih.gov While the target compound has a C(sp³)-Br and a C(sp²)-Cl bond, the principles of catalyst and ligand choice to control reactivity at different carbon-halogen sites are analogous. The general mechanism involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Grignard Reagents: The compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent. adichemistry.commnstate.edu Due to the higher reactivity of the alkyl C-Br bond compared to the aryl C-Cl bond, the magnesium will insert selectively at the bromomethyl group. This oxidative insertion yields 3-chloro-2-methylbenzylmagnesium bromide. adichemistry.com This Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. mnstate.edulibretexts.org

Organolithium Reagents: Similarly, reaction with lithium metal results in the formation of the corresponding organolithium reagent, (3-chloro-2-methylbenzyl)lithium. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.orgtaylorandfrancis.com This reagent can be used in similar nucleophilic addition and substitution reactions. It can also be used in transmetalation reactions to generate other organometallic compounds. youtube.com The formation of both Grignard and organolithium reagents effectively reverses the polarity of the benzylic carbon, transforming it from an electrophilic site into a strongly nucleophilic one. adichemistry.comlibretexts.org

Transition Metal-Free Coupling Strategies

The development of carbon-carbon and carbon-heteroatom bond-forming reactions that avoid the use of expensive and potentially toxic transition metals is a significant area of modern organic synthesis. This compound, as a substituted benzylic bromide, is a suitable electrophile for such transformations. These reactions are typically mediated by strong bases or proceed through radical pathways.

One prominent strategy involves the base-mediated coupling of benzylic halides with organoboron compounds. researchgate.net For instance, reactions of benzyl (B1604629) halides and mesylates with arylboronic acids can proceed under basic conditions without a metal catalyst, potentially following a Friedel–Crafts-type reaction pathway. researchgate.net In this context, this compound would be expected to react with an arylboronic acid in the presence of a suitable base to form a diarylmethane derivative.

Another important transition-metal-free method applicable to benzylic bromides is stannylation. A rapid and operationally simple protocol for the stannylation of alkyl and benzyl bromides utilizes hexamethyldistannane (B1337061) in the presence of a strong base like lithium tert-butoxide (t-BuOLi). acs.org This reaction proceeds efficiently for a variety of substituted benzyl bromides, tolerating functional groups such as halogens. acs.org The mechanism is proposed to involve a radical chain process, potentially initiated by a single electron transfer. acs.org

Furthermore, cesium carbonate (Cs₂CO₃) has been shown to promote the transition-metal-free cross-coupling between benzylic sulfonylhydrazones and alkyl boronic acids, showcasing another avenue for C(sp³)–C(sp³) bond formation where a derivative of the title compound could be employed. organic-chemistry.org These methodologies highlight the versatility of benzylic bromides as coupling partners in synthetic strategies that circumvent the need for transition metals.

Radical Reactions of this compound

The benzylic C-Br bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for the 3-chloro-2-methylbenzyl radical. This stabilized benzylic radical can participate in various radical reactions.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds by adding a radical to an unsaturated system, such as an alkene. The process is typically initiated by the homolytic cleavage of a carbon-halogen bond. In the case of this compound, a radical initiator (chemical or photochemical) would induce the cleavage of the C-Br bond to generate the 3-chloro-2-methylbenzyl radical.

This benzylic radical can then add across the double bond of an alkene. The resulting radical adduct subsequently abstracts the bromine atom from another molecule of this compound, propagating the radical chain and forming the final addition product. While specific studies detailing the ATRA reactions of this compound are not prevalent, the established principles of ATRA for benzylic bromides suggest its suitability as a substrate in such transformations.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step that can initiate a variety of organic reactions, including nucleophilic substitutions and metal-free couplings. An SET process involving this compound would typically involve the transfer of an electron from a potent donor (such as an organometallic reagent, a strong organic reductant, or a photoexcited catalyst) to the bromomethyl group.

This electron transfer results in the formation of a transient radical anion. This species is highly unstable and rapidly fragments, cleaving the carbon-bromine bond to yield the 3-chloro-2-methylbenzyl radical and a bromide anion. This benzyl radical is then free to engage in subsequent reactions, such as dimerization, addition to π-systems, or coupling with another radical or nucleophile. As mentioned previously, the transition-metal-free stannylation of benzyl bromides is believed to proceed via a radical chain mechanism initiated by an SET event. acs.org

Kinetic and Thermodynamic Investigations of Transformations Involving this compound

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. Solvolysis reactions of substituted benzyl halides are well-studied models for these investigations.

Reaction Rate Determinations and Activation Parameters

The rate of nucleophilic substitution reactions of benzyl halides is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring. Solvolysis reactions, where the solvent acts as the nucleophile, often proceed through a mechanism with significant Sₙ1 character, involving the formation of a carbocation-like transition state.

The substituents on this compound—an ortho-methyl group and a meta-chloro group—exert competing effects. The ortho-methyl group is weakly electron-donating through hyperconjugation and induction, which would stabilize the developing positive charge on the benzylic carbon, thus accelerating the reaction. However, it can also introduce steric hindrance. The meta-chloro group is electron-withdrawing via its inductive effect, which destabilizes the carbocationic transition state and is expected to decrease the reaction rate.

Literature data on the solvolysis of various substituted benzyl chlorides provides a framework for predicting the behavior of the title compound. nih.gov The rate constants and activation parameters are strongly correlated with the substituent's electronic properties.

Substituent on Benzyl ChlorideSolvent Systemksolv (s-1) at 25 °CΔH (kcal/mol)ΔS (cal/mol·K)Reference
4-Methoxy20% MeCN/H₂O2.2-- nih.gov
4-MethylWater1.5 x 10-318.6-10 researchgate.net
H (Unsubstituted)Water4.2 x 10-521.2-9 researchgate.net
3-Chloro20% MeCN/H₂O1.0 x 10-6-- nih.gov
4-NitroWater4.0 x 10-724.3-8 researchgate.net

As seen in the table, electron-donating groups like 4-methoxy and 4-methyl significantly increase the solvolysis rate constant compared to the unsubstituted benzyl chloride, while electron-withdrawing groups like 3-chloro and 4-nitro decrease it. nih.govresearchgate.net The enthalpy of activation (ΔH‡) increases as the substituent becomes more electron-withdrawing, indicating a higher energy barrier for the reaction. researchgate.net For this compound, the rate would likely be slower than that of 2-methylbenzyl bromide due to the withdrawing effect of the 3-chloro group. The increased reactivity of bromides over chlorides suggests that the title compound would be significantly more reactive than its chlorinated analog. dur.ac.uk

Equilibrium Studies and Product Distribution Analysis

In reactions with competing nucleophiles, the product distribution offers insight into the nature of the reaction intermediate. For solvolysis reactions proceeding via a carbocation intermediate, the selectivity of this intermediate towards different nucleophiles can be quantified.

Studies on the solvolysis of substituted benzyl chlorides in a mixed solvent system, such as H₂O/Trifluoroethanol(TFE)/Methanol(MeOH), reveal how substituents influence this selectivity. nih.gov The product ratio (e.g., k(MeOH)/k(TFE)) changes with the stability of the carbocation intermediate.

Substituent on Benzyl ChloridekMeOH / kTFE RatioReference
4-Methoxy26 nih.gov
4-Methyl49 nih.gov
H (Unsubstituted)73 nih.gov
3-Chloro96 nih.gov
4-Chloro91 nih.gov

The data shows that as the benzyl chloride becomes less reactive (i.e., the substituents are more electron-withdrawing), the selectivity for the more nucleophilic methanol (B129727) over trifluoroethanol increases. nih.gov This trend is observed as the reaction mechanism shifts from a more Sₙ1-like process with a discrete carbocation intermediate (for electron-donating groups) to a more concerted Sₙ2-like process (for electron-withdrawing groups). nih.gov For this compound, the combination of the ortho-methyl and meta-chloro groups would place its reactivity and selectivity between that of the unsubstituted and 3-chloro substituted cases, leading to a specific product distribution in competitive nucleophilic environments.

Isotope Effect Studies for Mechanistic Insights

Isotope effect studies are a powerful tool for elucidating the reaction mechanisms of organic compounds by providing detailed information about the transition states of rate-determining steps. For this compound, while specific experimental data is not extensively available in the public domain, mechanistic insights can be inferred from the well-established principles of kinetic isotope effects (KIEs) and by examining studies on structurally analogous substituted benzyl halides. These studies typically involve isotopic labeling at the benzylic carbon (α-carbon) with deuterium (B1214612) (¹H vs. ²H or D) or by studying the effect of the naturally occurring heavier isotope of the leaving group (e.g., ³⁵Cl vs. ³⁷Cl for chlorides, or ⁷⁹Br vs. ⁸¹Br for bromides).

The primary reactions of this compound are nucleophilic substitutions, which can proceed through a spectrum of mechanisms, most notably the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The substitution pattern of the benzene ring—a chlorine atom at the 3-position and a methyl group at the 2-position—influences the electronic and steric environment of the benzylic carbon, thereby affecting the reaction mechanism.

Secondary α-Deuterium Kinetic Isotope Effects (kH/kD)

The secondary α-deuterium KIE is a key diagnostic tool for distinguishing between Sₙ1 and Sₙ2 mechanisms at a benzylic carbon. This effect arises from changes in the vibrational frequencies of the C-H (or C-D) bonds at the α-carbon as the hybridization changes from sp³ in the reactant to the transition state.

In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation, where the hybridization of the α-carbon changes from sp³ to sp². This leads to a weakening of the out-of-plane bending vibrations of the Cα-H(D) bonds. Since C-H bonds have a higher zero-point energy and are "looser" than C-D bonds, this change results in a more significant rate acceleration for the hydrogen-substituted compound. Consequently, a normal and relatively large secondary α-deuterium KIE (typically kH/kD > 1.05 per deuterium) is observed.

In an Sₙ2 reaction , the α-carbon remains sp³-hybridized in the trigonal bipyramidal transition state. The Cα-H(D) bending vibrations become more sterically hindered and thus stronger. This leads to a small or even inverse KIE (kH/kD ≈ 1.00 to < 1.00).

For this compound, the presence of the ortho-methyl group provides some steric hindrance, which could disfavor a classic Sₙ2 backside attack. Conversely, the electron-withdrawing nature of the chloro substituent would destabilize a potential benzylic carbocation, making a pure Sₙ1 pathway less likely. Therefore, the reaction could proceed through a borderline mechanism. An experimental determination of the kH/kD value would be highly informative.

Table 1: Representative Secondary α-Deuterium KIEs for Reactions of Benzyl Halides

Substrate Reaction Conditions kH/kD (per α-D) Inferred Mechanism
Benzyl bromide Solvolysis in 80% aq. ethanol ~1.15 Sₙ1-like
Benzyl chloride Reaction with CN⁻ in DMF ~1.02 Sₙ2
p-Methoxybenzyl chloride Solvolysis in 90% aq. acetone (B3395972) ~1.23 Sₙ1

This table is generated based on typical values reported in physical organic chemistry literature for analogous compounds and is for illustrative purposes.

A hypothetical isotope effect study on 1-(bromomethyl-α,α-d₂)-3-chloro-2-methylbenzene would likely yield a kH/kD value intermediate between the classical Sₙ1 and Sₙ2 values, suggesting a mechanism with significant charge separation in the transition state but with some degree of nucleophilic participation in the rate-determining step.

Heavy Atom Kinetic Isotope Effects

Studying the kinetic isotope effect of the leaving group (e.g., bromine KIE, k⁷⁹Br/k⁸¹Br) provides direct information about the extent of C-Br bond cleavage in the transition state.

A large normal KIE indicates significant weakening or breaking of the C-Br bond in the rate-determining step, which is characteristic of an Sₙ1 mechanism where the leaving group departs to form a carbocation.

A small or negligible KIE suggests that the C-Br bond is largely intact in the transition state, which is consistent with an Sₙ2 mechanism where bond-making and bond-breaking are concerted.

Studies on substituted benzyl chlorides have shown a clear correlation between the magnitude of the chlorine KIE and the reaction mechanism.

Table 2: Chlorine Kinetic Isotope Effects for Reactions of Substituted Benzyl Chlorides

Substrate Nucleophile k³⁵Cl/k³⁷Cl Inferred Mechanism
p-Methoxybenzyl chloride Water 1.0078 Sₙ1
Benzyl chloride Water 1.0071 Borderline
p-Chlorobenzyl chloride Cyanide ion 1.0062 Borderline Sₙ2

Data adapted from studies on substituted benzyl chlorides and serve as a predictive model.

For this compound, a precisely measured bromine KIE would be invaluable. A significant k⁷⁹Br/k⁸¹Br value would point towards an Sₙ1-like mechanism, whereas a value closer to unity would support an Sₙ2 or borderline mechanism with a more "reactant-like" transition state in terms of C-Br bond length.

Applications of 1 Bromomethyl 3 Chloro 2 Methylbenzene in Complex Organic Synthesis

Utility as a Key Intermediate in the Synthesis of Pharmacologically Active Molecules

While extensive, publicly documented examples detailing the use of 1-(Bromomethyl)-3-chloro-2-methylbenzene as a direct intermediate in the synthesis of specific, named pharmacologically active molecules are not prevalent in readily accessible scientific literature, its structural motifs are present in various classes of bioactive compounds. The 3-chloro-2-methylbenzyl group can be incorporated into larger molecular frameworks through alkylation of nucleophiles such as amines, phenols, or thiols. This reaction is fundamental in medicinal chemistry for building analogs of known drugs or creating new chemical entities for biological screening. The compound serves as a precursor for introducing a sterically hindered and electronically modified aromatic group, which can be crucial for tuning a molecule's binding affinity to a biological target.

Building Block for Novel Heterocyclic Frameworks and Polycyclic Aromatic Systems

The construction of heterocyclic and polycyclic aromatic systems often relies on bifunctional starting materials that can undergo cyclization reactions. This compound, with its reactive benzylic bromide handle, is well-suited for such transformations. It can react with various dinucleophiles to form new ring systems. For instance, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a benzoxazepine derivative. Similarly, intramolecular Friedel-Crafts-type reactions of derivatives synthesized from this compound could be envisioned to build fused polycyclic systems, where the chloro and methyl substituents would influence the regioselectivity of the cyclization.

Precursor for Functional Materials and Polymers Derived from Aromatic Scaffolds

The aromatic core of this compound makes it a candidate for incorporation into functional organic materials and polymers. The benzylic bromide functionality allows for its attachment to polymer backbones or its use in polymerization reactions. For example, it could be used to synthesize poly(phenylene vinylene) (PPV) derivatives through routes like the Gilch polymerization, where the resulting polymer's electronic and photophysical properties would be modulated by the chloro and methyl substituents on the aromatic ring. These substitutions can impact solubility, solid-state packing, and the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which are critical parameters for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Role in the Construction of Natural Product Analogs

The synthesis of natural product analogs is a vital strategy for discovering new therapeutic agents with improved properties over the parent natural compound. While direct application of this compound in the total synthesis of a complex natural product is not widely reported, its role lies in the construction of simplified or modified analogs. The 3-chloro-2-methylphenyl moiety can be used to replace a different aromatic system within a natural product's structure. This substitution serves to probe structure-activity relationships (SAR), investigating how changes in steric bulk (from the methyl group) and electronic properties (from the chloro group) affect biological activity.

Development of Fluorescent Probes and Chemical Sensors Utilizing this compound Derivatives

The development of fluorescent probes and sensors often requires the synthesis of molecules that couple a recognition unit (a group that binds to a specific analyte) to a signaling unit (a fluorophore). This compound can act as a linker to connect these two components. By reacting it with a fluorescent core that possesses a nucleophilic site, the 3-chloro-2-methylbenzyl group can be introduced. This substituent can fine-tune the photophysical properties of the fluorophore, such as its emission wavelength and quantum yield, through steric and electronic effects. Subsequently, the modified aromatic ring can be further functionalized to install a binding site for a target ion or molecule, completing the structure of a chemical sensor.

Computational and Theoretical Approaches to 1 Bromomethyl 3 Chloro 2 Methylbenzene Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state properties, molecular geometries, and energetic landscapes of chemical systems. researchgate.net For 1-(Bromomethyl)-3-chloro-2-methylbenzene, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are crucial for understanding its fundamental chemical nature. nih.govnih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the chlorine and bromine atoms, combined with the electron-donating methyl group, creates a complex electronic environment that influences the energies of these frontier orbitals. Theoretical calculations indicate that the HOMO is primarily localized on the benzene (B151609) ring, while the LUMO is concentrated around the C-Br bond of the bromomethyl group, identifying it as the most likely site for nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -8.95
LUMO Energy -0.78
HOMO-LUMO Gap 8.17

Note: Data are hypothetical values derived from typical DFT calculations for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

In this compound, the MEP surface shows a region of high positive potential (electron deficiency) around the hydrogen atoms of the methyl group and, most significantly, around the methylene (B1212753) carbon of the bromomethyl group. This is due to the strong electron-withdrawing effect of the adjacent bromine atom. Conversely, regions of negative potential (electron richness) are located around the chlorine and bromine atoms, as well as across the π-system of the aromatic ring. This charge distribution confirms that the bromomethyl group is the primary site for nucleophilic substitution reactions.

Table 2: Key Electrostatic Potential (ESP) Values on Atomic Sites

Atomic Site Calculated ESP (kcal/mol)
C (of CH2Br) +25.8
Br -15.2
Cl -12.5
Aromatic Ring (average) -5.5

Note: Data are hypothetical values derived from typical DFT calculations for illustrative purposes.

Prediction of Reaction Pathways and Transition States for Reactions Involving this compound

Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. rsc.org This is particularly useful for understanding the reactivity of the benzylic bromide functionality in this compound.

The bromomethyl group is susceptible to nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism. Computational modeling can determine the preferred pathway by calculating the activation energies for both routes.

S(_N)2 Mechanism: A bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is modeled by a single transition state.

S(_N)1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by attack from the nucleophile. The stability of the resulting benzylic carbocation, which is enhanced by the aromatic ring, makes this pathway plausible.

Theoretical calculations of the reaction of this compound with a nucleophile (e.g., hydroxide) typically show that the S(_N)2 pathway has a lower activation energy, suggesting it is the kinetically favored mechanism under neutral or basic conditions.

Table 3: Calculated Activation Energies for Substitution Reactions

Reaction Pathway Rate-Determining Step Activation Energy (kcal/mol)
S(_N)2 Nucleophilic attack and Br departure 22.5
S(_N)1 Formation of benzylic carbocation 28.0

Note: Data are hypothetical values derived from typical computational studies for illustrative purposes.

While the primary reactive site is the bromomethyl group, the aromatic ring can also undergo functionalization, such as electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation). Computational models can predict the regioselectivity of these reactions by evaluating the stability of the sigma-complex intermediates formed upon electrophilic attack at different positions on the ring. The existing substituents (chloro, methyl, and bromomethyl) direct incoming electrophiles to specific positions, and DFT calculations can quantify these directing effects by comparing the activation barriers for substitution at each available carbon atom on the ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. unipi.it By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of compounds with desired properties. chalcogen.romdpi.com

For derivatives of this compound, where the bromomethyl group is modified to introduce various functional groups, QSAR can be employed to predict their potential efficacy as, for example, enzyme inhibitors or antimicrobial agents. A typical QSAR study involves calculating a range of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to build a predictive model.

Relevant molecular descriptors might include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

A hypothetical QSAR model for a series of derivatives might take the form of the following equation:

Biological Activity (log 1/IC50) = 0.45(LogP) - 0.12(LUMO) + 0.03*(Molecular Surface Area) + 2.15

This equation would suggest that activity is enhanced by increased hydrophobicity and a lower LUMO energy, providing a clear strategy for designing more potent compounds.

Table 4: Hypothetical QSAR Model Data for this compound Derivatives

Derivative LogP LUMO (eV) Molecular Surface Area (Ų) Predicted Activity (log 1/IC50)
R = -OH 2.8 -0.5 190 3.53
R = -CN 3.1 -1.2 200 4.05
R = -NH2 2.5 -0.3 195 3.32
R = -OCH3 3.3 -0.4 210 4.01

Note: Data are hypothetical, generated for the purpose of illustrating a QSAR model.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the bromomethyl group to the benzene ring. The presence of bulky substituents (chloro and methyl groups) ortho to the bromomethyl group introduces significant steric hindrance, which in turn governs the preferred spatial arrangement of the molecule.

Theoretical methods, particularly Density Functional Theory (DFT), are well-suited to explore these conformational preferences. By systematically rotating the C-C bond of the bromomethyl group and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

Key Intramolecular Interactions:

Steric Hindrance: The primary interaction influencing the conformation is the steric repulsion between the bromine atom of the bromomethyl group and the adjacent chloro and methyl groups on the benzene ring. This repulsion forces the bromomethyl group to adopt a conformation that minimizes these close contacts.

Van der Waals Forces: Attractive and repulsive van der Waals forces between non-bonded atoms play a crucial role in the fine-tuning of the conformational geometry.

Computational studies on similar halogenated aromatic compounds have demonstrated that the lowest energy conformers are those where the bulky substituents are staggered to reduce steric clash. For this compound, it is expected that the most stable conformation would involve the bromine atom being directed away from the chloro and methyl groups.

A hypothetical energy profile for the rotation of the bromomethyl group would likely show distinct energy wells corresponding to staggered conformations and high-energy barriers for eclipsed conformations where the bromine atom is in close proximity to the other substituents.

Hypothetical Relative Energies of Conformers:

Conformer DescriptionDihedral Angle (Cl-C-C-Br)Hypothetical Relative Energy (kcal/mol)
Staggered (Anti-periplanar to Methyl)~180°0 (most stable)
Eclipsed (Syn-periplanar to Chloro)~0°High
Gauche~60°, ~300°Intermediate
Staggered (Anti-periplanar to Chloro)~120°Low

This table is illustrative and based on general principles of conformational analysis for sterically hindered aromatic compounds. Actual values would require specific quantum chemical calculations.

Computational Spectroscopic Prediction to Aid Experimental Characterization

Computational methods are frequently employed to predict spectroscopic data, which can be a powerful tool for confirming the identity and structure of a synthesized compound. Techniques like DFT and ab initio methods can calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. The predicted spectrum can help in assigning the vibrational modes observed in an experimental IR spectrum.

For this compound, key predicted vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the methyl and bromomethyl groups.

C-C stretching vibrations within the benzene ring.

C-Cl and C-Br stretching vibrations, which are expected in the lower frequency region of the spectrum.

Various bending and torsional modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).

The predicted NMR spectrum for this compound would show distinct signals for the different protons and carbons in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group. The spatial arrangement of these groups in the lowest energy conformer would also impact the predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts (Hypothetical):

ProtonEnvironmentPredicted Chemical Shift (ppm)
-CH₂BrBromomethyl group~4.5 - 5.0
Aromatic-HProtons on the benzene ring~7.0 - 7.5
-CH₃Methyl group~2.3 - 2.6

These are estimated ranges based on typical values for similar functional groups. Precise prediction requires specific calculations.

By comparing the computationally predicted IR and NMR spectra with experimental data, chemists can gain confidence in the structural assignment of this compound and obtain a deeper understanding of its electronic and geometric properties.

Advanced Characterization Methodologies for 1 Bromomethyl 3 Chloro 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(Bromomethyl)-3-chloro-2-methylbenzene. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for unambiguous confirmation of the substitution pattern and assessment of sample purity.

In the ¹H NMR spectrum, distinct signals are expected for the three aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The aromatic region would display a complex splitting pattern corresponding to an ABC spin system due to the three non-equivalent adjacent protons. The benzylic protons (-CH₂Br) would appear as a singlet, shifted downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. Similarly, the methyl protons (-CH₃) would present as a singlet in a more upfield region.

The ¹³C NMR spectrum would show eight distinct signals, corresponding to the six unique carbons of the benzene (B151609) ring and the carbons of the bromomethyl and methyl groups. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, methyl, and bromomethyl substituents. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-CH₃~2.40~15-20Singlet, upfield due to electron-donating nature.
-CH₂Br~4.60~30-35Singlet, downfield due to electronegative Br.
Ar-H (H4, H5, H6)~7.10 - 7.40~125-132Complex multiplet (ABC system).
Ar-C (C1-C6)-~125-140Six distinct signals expected for the substituted ring carbons.

To resolve structural ambiguities and definitively assign all proton and carbon signals, a combination of two-dimensional (2D) NMR experiments is employed. youtube.comsdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to delineate their connectivity around the ring. No cross-peaks would be expected for the singlet methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu It allows for the unambiguous assignment of each protonated carbon signal. Cross-peaks would be observed between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and each of the three aromatic protons and their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. columbia.edu For instance, the methylene (-CH₂Br) protons would show correlations to the aromatic carbons C1, C2, and C6. The methyl (-CH₃) protons would correlate with carbons C1, C2, and C3. These correlations provide unequivocal proof of the 1,2,3-substitution pattern of the functional groups on the benzene ring.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

Proton SignalCorrelated Carbon Signals (²J, ³J)Structural Information Confirmed
-CH₂Br (H)C1, C2, C6Position of the bromomethyl group at C1, adjacent to C2 and C6.
-CH₃ (H)C1, C2, C3Position of the methyl group at C2, adjacent to C1 and C3.
Ar-H6C1, C2, C4, C5Connectivity of the aromatic ring and relative positions of substituents.

Dynamic NMR (DNMR) is a powerful technique for investigating the energetics of conformational changes in molecules, such as bond rotations. copernicus.org For this compound, rotation around the single bond connecting the bromomethyl group to the aromatic ring (Ar-CH₂Br) could be studied. While this rotation is typically fast at room temperature, steric hindrance from the adjacent methyl group might create a significant energy barrier. researchgate.net By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, particularly the benzylic protons. At very low temperatures, this rotation might become slow enough on the NMR timescale to potentially resolve the methylene protons as two distinct signals (an AB system), allowing for the calculation of the rotational energy barrier (ΔG‡).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of its elemental composition. thermofisher.comnih.govnih.gov For this compound, the molecular formula is C₈H₈BrCl. uni.lu HRMS can distinguish this formula from other possibilities with the same nominal mass. The presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺), which serves as a definitive signature for the presence of these halogens. jove.com

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org Upon electron ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways.

The most prominent fragmentation is the cleavage of the weak carbon-bromine bond to lose a bromine radical (•Br), forming a stable 3-chloro-2-methylbenzyl cation. youtube.com This fragment would be the base peak in the spectrum and would still exhibit the characteristic 3:1 isotopic pattern for chlorine. Further fragmentation could involve the loss of a chlorine atom or rearrangement to a chlorotropylium ion, a common fragmentation pathway for benzyl (B1604629) derivatives. libretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl, ⁷⁹Br)Ion StructureFragmentation Pathway
218/220/222[C₈H₈BrCl]⁺Molecular Ion
139/141[C₈H₈Cl]⁺Loss of •Br (Benzylic cleavage)
104[C₈H₈]⁺ or [C₇H₅Cl]⁺Loss of •Br and •Cl, or rearrangement
103[C₈H₇]⁺Loss of H from m/z 104

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. documentsdelivered.com

The IR spectrum of this compound would show absorptions corresponding to:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-H bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ region are particularly diagnostic of the benzene ring substitution pattern. acs.orgresearchgate.net For a 1,2,3-trisubstituted ring, characteristic bands are expected in this region. okstate.edu

C-Br and C-Cl stretching: These vibrations appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹).

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum (e.g., symmetric stretches) may be strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
CH₂ Scissoring~1450IR
Aromatic C-H Out-of-Plane Bending750 - 850IR (Strong)
C-Cl Stretch650 - 800IR, Raman
C-Br Stretch500 - 650IR, Raman

X-ray Crystallography for Solid-State Structure Determination

While the previously mentioned techniques characterize the molecule in the gas or solution phase, single-crystal X-ray crystallography provides the definitive, unambiguous structure in the solid state. nih.gov This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of this compound would:

Confirm Connectivity: Unequivocally verify the substitution pattern on the benzene ring.

Determine Conformation: Reveal the preferred conformation of the bromomethyl group relative to the plane of the aromatic ring in the solid state.

Analyze Intermolecular Interactions: Provide insight into how the molecules pack in the crystal, identifying non-covalent interactions such as halogen bonding (C-Br···Cl), C-H···π interactions, or π-π stacking, which govern the supramolecular architecture. researchgate.net

Obtaining a single crystal suitable for diffraction is often the rate-limiting step, but the resulting structural information is unparalleled in its detail and accuracy.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Analysis and Reaction Monitoring

The purity and concentration of this compound and its derivatives are critical parameters in synthetic chemistry, ensuring the quality of intermediates and final products. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these analytical challenges. They provide robust methodologies for separating the target compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and real-time reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying the main component and any related impurities.

Purity Analysis: For purity assessment, a sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a chemical fingerprint. The presence of impurities, such as isomers (e.g., 1-(Bromomethyl)-5-chloro-2-methylbenzene) or residual starting materials (e.g., 3-chloro-1,2-dimethylbenzene), can be identified by their specific retention times and mass spectra.

Reaction Monitoring: In synthetic applications, GC-MS can be used to monitor the progress of reactions that produce or consume this compound. For instance, in the bromination of 3-chloro-1,2-dimethylbenzene, small aliquots of the reaction mixture can be analyzed over time. The chromatograms would show a decrease in the starting material peak and a corresponding increase in the product peak, allowing the chemist to determine the optimal reaction time and conditions for maximizing yield and minimizing byproduct formation.

A typical GC-MS method for a substituted benzyl halide like this compound would involve a capillary column and a temperature gradient to ensure efficient separation.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

Parameter Value
GC System
Column Rtx-1 (100% dimethylpolysiloxane), 60 m x 0.25 mm I.D., 1.0 µm film thickness
Injection Temp. 230 °C
Injection Mode Split (e.g., 10:1 ratio)
Carrier Gas Helium (Linear velocity: 25.5 cm/sec)
Oven Program 40 °C (hold 2 min), ramp 20 °C/min to 250 °C (hold 4 min)
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu

This table is based on typical conditions for similar alkyl halides and may require optimization for the specific compound. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reverse-phase HPLC (RP-HPLC) is the most common approach.

Purity Analysis: In RP-HPLC, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is determined by the relative area of the main peak in the chromatogram. A UV detector is typically used, as the benzene ring in the molecule absorbs UV light. The wavelength for detection is often set around 212 nm to 254 nm to maximize sensitivity. researchgate.net

Reaction Monitoring: HPLC is an excellent tool for monitoring reaction kinetics. Samples can be quickly diluted and injected to track the disappearance of reactants and the appearance of products. This allows for precise control over the reaction, preventing over-reaction or the formation of unwanted secondary products. For example, in a nucleophilic substitution reaction where the bromine atom is replaced, HPLC can separate the starting benzyl bromide from the resulting product. researchgate.net

Table 2: Representative HPLC Conditions for Purity Analysis

Parameter Condition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile (B52724) and Water (Isocratic or Gradient)
Flow Rate 1.0 mL/min
Detector UV at 212 nm

These conditions are based on methods for structurally related compounds and serve as a starting point for method development. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. While benzyl halides can be challenging to ionize using standard electrospray ionization (ESI), techniques like atmospheric pressure chemical ionization (APCI) can be more effective. chromforum.org For enhanced sensitivity, especially at trace levels, derivatization may be employed. rsc.orgresearchgate.net This involves reacting the benzyl halide with a reagent that introduces a readily ionizable group.

Purity Analysis and Reaction Monitoring: LC-MS is particularly useful for identifying unknown impurities or byproducts in a sample. The accurate mass measurement provided by high-resolution mass spectrometry can help elucidate the elemental composition of these unknown peaks. For reaction monitoring, LC-MS provides a high degree of confidence in peak identification, confirming that the peak appearing at a certain retention time is indeed the desired product.

For mass spectrometry compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.comsielc.com

Table 3: Suggested LC-MS Parameters for this compound

Parameter Condition
LC System
Column C18, 3 µm, 100 x 2.1 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
MS System
Ion Source ESI or APCI
Polarity Positive/Negative

This table presents a general method that would require optimization for the specific analyte and instrumentation. sielc.comsielc.comsielc.com

Future Research Directions and Emerging Paradigms in 1 Bromomethyl 3 Chloro 2 Methylbenzene Research

Development of Novel and More Efficient Synthetic Routes

The conventional synthesis of 1-(bromomethyl)-3-chloro-2-methylbenzene typically involves the radical bromination of 3-chloro-2-methyltoluene. Future research will likely focus on developing greener, more selective, and efficient synthetic methodologies.

Catalytic Benzylic Bromination: A significant advancement would be the development of catalytic systems that avoid the use of stoichiometric and often hazardous brominating agents like N-bromosuccinimide (NBS). Research into metal-catalyzed or organocatalyzed benzylic bromination could offer milder reaction conditions and improved selectivity, minimizing the formation of dibrominated and other side products. For instance, methods developed for toluene (B28343) derivatives using catalysts like boron tribromide could be adapted, potentially offering good selectivity under mild conditions. bohrium.com

C-H Functionalization: Direct C-H functionalization represents a paradigm shift in organic synthesis. Future efforts could be directed towards the direct conversion of a methyl group in a pre-functionalized benzene (B151609) ring to a bromomethyl group without isolating the toluene intermediate. This approach would be highly atom-economical and could significantly shorten the synthetic sequence.

Continuous Flow Synthesis: Continuous-flow protocols for benzylic bromination have been shown to be advantageous, offering better control over reaction parameters and improved safety, especially for radical reactions. organic-chemistry.orgresearchgate.net Applying this technology to the synthesis of this compound could lead to higher yields and purity, with the potential for safe and efficient scale-up. researchgate.net

Synthetic Approach Potential Advantages Key Research Focus
Catalytic Benzylic BrominationReduced waste, milder conditions, higher selectivity.Development of novel metal or organocatalysts.
Direct C-H FunctionalizationHigh atom economy, shorter synthetic routes.Discovery of selective C-H activation and bromination methods.
Continuous Flow SynthesisEnhanced safety, better process control, scalability.Optimization of reactor design and reaction conditions.

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. Future research is expected to uncover more nuanced and powerful transformations.

Cross-Coupling Reactions: While the use of benzylic halides in cross-coupling reactions is known, exploring novel catalytic systems could expand the scope of accessible products. For example, palladium-catalyzed Kumada-Corriu reactions of secondary benzylic bromides have been shown to proceed with good yields and stereochemical control, a concept that could be extended. organic-chemistry.org

Formal C-C Bond Insertion: A truly innovative research direction would be the exploration of formal insertion reactions. Recent studies have shown that diazo compounds can formally insert into the C(sp²)–C(sp³) bond of electron-rich benzyl (B1604629) bromide derivatives. nih.gov Investigating whether this compound can undergo similar transformations would open up new avenues for creating complex molecular architectures. nih.gov

Generation of Reactive Intermediates: The compound can serve as a precursor to various reactive intermediates beyond the simple benzylic carbocation. For example, its reaction with reducing agents could generate a benzylic radical or organometallic species, which could then participate in a variety of bond-forming reactions.

Integration of this compound into Flow Chemistry and Microreactor Technologies

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov

Automated Synthesis Platforms: Integrating the synthesis and subsequent reactions of this compound into automated flow chemistry platforms could enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and material science. researchgate.net

In Situ Generation and Consumption: The lachrymatory nature of many benzylic bromides makes their handling problematic. Flow reactors allow for the in situ generation of this compound and its immediate consumption in a subsequent reaction step, minimizing exposure and handling of the hazardous intermediate. researchgate.net

Process Intensification: Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer. This can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional batch processing. nih.gov The application of this technology to reactions involving this compound is a promising area for future investigation.

Flow Chemistry Application Benefit for Research and Production
Automated Library SynthesisRapid generation of diverse derivatives for screening.
In Situ Generation and UseEnhanced safety by avoiding isolation of the hazardous intermediate.
Microreactor TechnologyImproved reaction control, higher yields, and cleaner products.

Application in Photoredox and Electrochemistry Mediated Reactions

Photoredox catalysis and electrochemistry provide green and powerful alternatives to traditional chemical methods for activating organic molecules.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate benzyl radicals from benzyl bromides under very mild conditions. researchgate.net These radicals can then participate in a wide range of reactions, such as couplings with electron-deficient alkenes or homo-coupling to form bibenzyl derivatives. organic-chemistry.orgnih.govewha.ac.kr The specific electronic properties of this compound could lead to unique reactivity in such transformations. acs.orgacs.org

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction. The electroreductive coupling of benzyl bromides with other electrophiles, such as acetic anhydride (B1165640), has been demonstrated in micro-flow cells. rsc.orgresearchgate.net Applying this technology to this compound could provide a clean and efficient route to a variety of derivatives. Furthermore, electrochemical methods can be used for both the synthesis of the compound itself and its subsequent transformations. cecri.res.in

Modern Method Potential Transformation Advantages
Photoredox CatalysisGeneration of benzylic radicals for C-C bond formation.Mild reaction conditions, high functional group tolerance.
ElectrochemistryReductive coupling with various electrophiles.Reagent-free activation, high selectivity, amenability to flow systems. nih.gov

Studies on Supramolecular Interactions and Self-Assembly of Derivatives

The functional groups on this compound provide handles for the synthesis of more complex molecules capable of participating in supramolecular chemistry.

Crystal Engineering: The chloro and bromo substituents can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules in the solid state. By derivatizing the bromomethyl group, new molecules could be designed that self-assemble into well-defined crystalline architectures with interesting material properties.

Self-Assembling Nanomaterials: The benzyl bromide moiety is a reactive handle for attaching this fragment to larger molecules, such as peptides or polymers. For instance, benzylic bromides have been used to induce the cross-linking of peptides to form self-assembling nanofibers. rsc.org Derivatives of this compound could be used to create novel biomaterials or functional nanomaterials with tailored properties.

Host-Guest Chemistry: By incorporating the 3-chloro-2-methylbenzyl moiety into larger macrocyclic structures, new host molecules could be synthesized. The specific substitution pattern would influence the size, shape, and electronic properties of the binding cavity, potentially leading to selective recognition of specific guest molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.